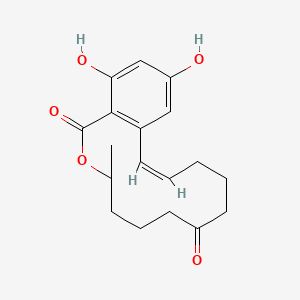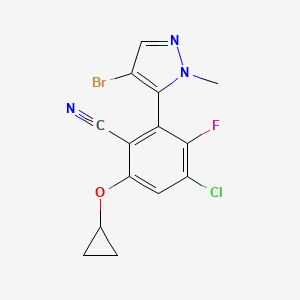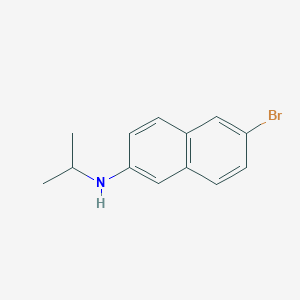
6-Bromo-N-(propan-2-yl)naphthalen-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-N-(propan-2-yl)naphthalen-2-amine is an organic compound that belongs to the class of naphthalene derivatives It features a bromine atom at the 6th position and an isopropyl group attached to the nitrogen atom of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(propan-2-yl)naphthalen-2-amine typically involves the bromination of naphthalene followed by amination. One common method includes:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-naphthalene.
Amination: The brominated product is then reacted with isopropylamine under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Bromo-N-(propan-2-yl)naphthalen-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a different amine derivative, while oxidation can produce naphthoquinone derivatives.
科学的研究の応用
6-Bromo-N-(propan-2-yl)naphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic devices.
類似化合物との比較
Similar Compounds
6-Bromo-2-naphthol: Similar in structure but with a hydroxyl group instead of an amine.
6-Bromo-2-naphthyl β-D-glucopyranoside: A glucoside derivative used in biochemical assays.
2-Bromo-6-formylpyridine: A pyridine derivative with a bromine atom and a formyl group.
Uniqueness
6-Bromo-N-(propan-2-yl)naphthalen-2-amine is unique due to the presence of both a bromine atom and an isopropyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H14BrN |
|---|---|
分子量 |
264.16 g/mol |
IUPAC名 |
6-bromo-N-propan-2-ylnaphthalen-2-amine |
InChI |
InChI=1S/C13H14BrN/c1-9(2)15-13-6-4-10-7-12(14)5-3-11(10)8-13/h3-9,15H,1-2H3 |
InChIキー |
WMJOHMQMPUFKJP-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=CC2=C(C=C1)C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


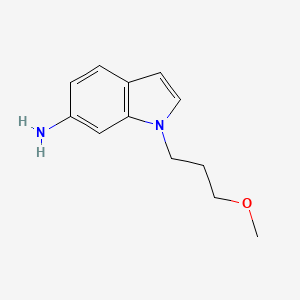
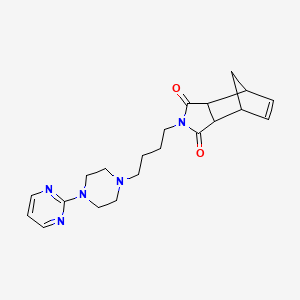



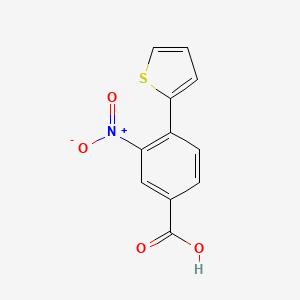
![[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)


